Enzymatic Potency: Aldh1A3-IN-2 vs. Classic Pan-ALDH Tool Compound DEAB
In enzyme inhibition assays, Aldh1A3-IN-2 achieves an IC50 of 0.30 μM against recombinant ALDH1A3, demonstrating approximately 10-fold greater potency compared to the widely used pan-ALDH tool compound DEAB, which exhibits an IC50 of 3.0 μM against the same isoform . This potency advantage reduces the compound concentration required to achieve target engagement in cellular systems, potentially mitigating concentration-dependent off-target effects commonly observed with higher DEAB concentrations.
| Evidence Dimension | IC50 (ALDH1A3 enzymatic inhibition) |
|---|---|
| Target Compound Data | 0.30 μM |
| Comparator Or Baseline | DEAB: 3.0 μM |
| Quantified Difference | ~10-fold higher potency for Aldh1A3-IN-2 (lower IC50) |
| Conditions | Recombinant ALDH1A3 enzyme assay; data from independent studies using standard ALDH activity assays |
Why This Matters
This 10-fold potency differential directly impacts experimental design: Aldh1A3-IN-2 enables target engagement at lower working concentrations, reducing the risk of confounding polypharmacology observed with high-concentration DEAB treatment.
